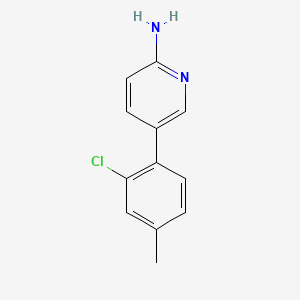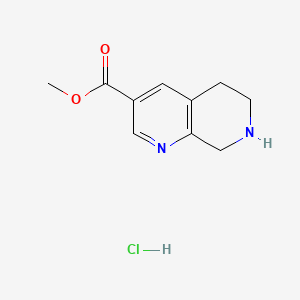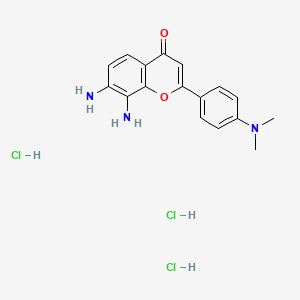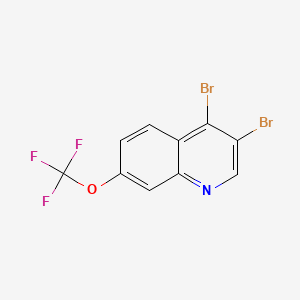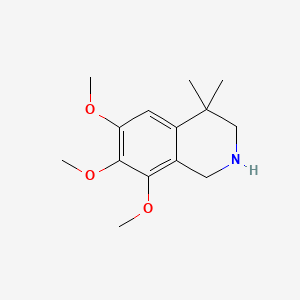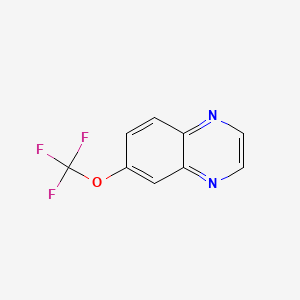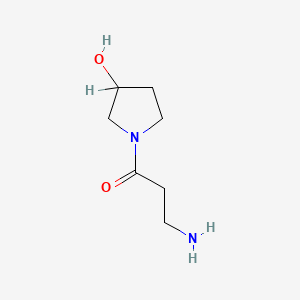![molecular formula C15H20O2 B578891 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one CAS No. 17928-78-8](/img/structure/B578891.png)
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one is a chemical compound with the molecular formula C₁₅H₂₀O₂. It is a derivative of trisporic acid and is known for its unique structure, which includes a 1,6,7,7a-tetrahydro-4,7a-dimethyl-3-(2-methyl-1,3-butadienyl)-5(3H)-isobenzofuranone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anhydrotrisporone typically involves the cyclization of trisporic acid derivatives under specific conditions. One common method includes the use of acid catalysts to facilitate the cyclization process. The reaction conditions often require controlled temperatures and the presence of solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of anhydrotrisporone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert anhydrotrisporone into alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one can be compared with other similar compounds, such as:
Trisporic Acid: The parent compound from which anhydrotrisporone is derived.
Isobenzofuranone Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique structure and reactivity make it distinct from other similar compounds
Comparaison Avec Des Composés Similaires
- Trisporic Acid
- Isobenzofuranone
- Dimethylbutadienyl Derivatives
This detailed overview provides a comprehensive understanding of anhydrotrisporone, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
17928-78-8 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.323 |
Nom IUPAC |
4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one |
InChI |
InChI=1S/C15H20O2/c1-5-10(2)8-13-14-11(3)12(16)6-7-15(14,4)9-17-13/h5,8,13H,1,6-7,9H2,2-4H3/b10-8+ |
Clé InChI |
NYCIXAIPHCQNDD-CSKARUKUSA-N |
SMILES |
CC1=C2C(OCC2(CCC1=O)C)C=C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


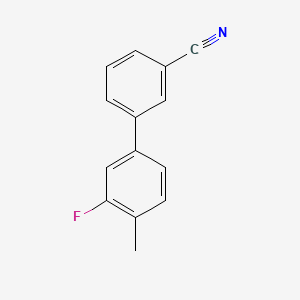
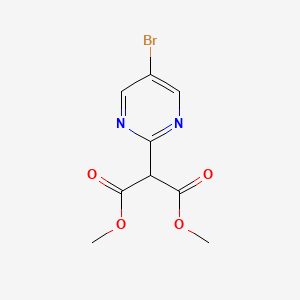
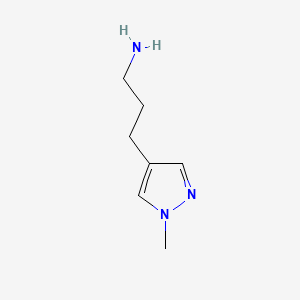
![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)

